Product packaging for 6-Bromo-1-ethyl-3-methyl-1H-indazole(Cat. No.:CAS No. 1214900-39-6)

6-Bromo-1-ethyl-3-methyl-1H-indazole

Cat. No.: B596195
CAS No.: 1214900-39-6
M. Wt: 239.116
InChI Key: GCPYHBVIKOUKNM-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-3-methyl-1H-indazole is a brominated indazole derivative intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic use. Indazole-containing derivatives are recognized as privileged scaffolds in medicinal chemistry, known for their versatile biological activities . The bromine atom at the 6-position and the ethyl group at the N1 nitrogen make this compound a valuable intermediate for further chemical exploration, particularly through metal-catalyzed cross-coupling reactions, which can be used to introduce diverse structural motifs at the brominated site. Research into similar 6-bromoindazole compounds has demonstrated their potential in developing novel antimicrobial agents. For instance, 6-bromoindazole-based inhibitors have been designed as potentiators of conventional antibiotics, showing promising activity against bacterial targets like cystathionine γ-lyase . Furthermore, heterocyclic compounds linked to indazole cores have exhibited significant in vitro antimicrobial activity against various Gram-positive and Gram-negative microorganisms . The specific substitution pattern on this compound suggests its primary utility as a synthetic building block for constructing more complex molecules in drug discovery efforts, particularly in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents . Researchers can leverage this compound to generate novel chemical libraries for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B596195 6-Bromo-1-ethyl-3-methyl-1H-indazole CAS No. 1214900-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-ethyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPYHBVIKOUKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Br)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Halogenation at C6 on Biological Activity and Molecular Interactions

The presence of a halogen atom at the C6 position of the indazole ring is a critical determinant of a compound's biological activity and its interactions at a molecular level. The bromine atom in 6-Bromo-1-ethyl-3-methyl-1H-indazole significantly influences the molecule's physicochemical properties. The introduction of bromine at the C6 position can affect the compound's lipophilicity and electronic properties, which may enhance its ability to interact with bacterial membranes and other biological targets. researchgate.net

Research on related indazole derivatives has highlighted the importance of substitutions at the C6 position for various therapeutic applications. For instance, studies on 1H-indazole derivatives have shown that aryl groups at the C3 and C6 positions are crucial for their inhibitory activities. nih.gov The hydrophobic nature of a substituent at the C6 position has been explored in the development of anti-cancer agents, indicating its role in the efficacy of these compounds. nih.gov Specifically, the synthesis of 6-bromo-1H-indazole has been a key step in the development of VEGFR-2 inhibitors. chim.it The bromine atom can serve as a handle for further chemical modifications through reactions like metal-catalyzed cross-coupling, allowing for the synthesis of a diverse range of derivatives with potentially improved biological profiles. chim.it

The following table summarizes the influence of C6 substitution on the activity of indazole derivatives based on findings from related compounds.

Compound/Derivative Class C6-Substituent Observed Effect on Biological Activity Reference
1H-Indazole DerivativesAryl groupCrucial for inhibitory activities nih.gov
Indazole-based Anti-cancer AgentsHydrophobic groupImportant for anti-cancer efficacy nih.gov
VEGFR-2 InhibitorsBromineKey intermediate for synthesis chim.it
Antimicrobial IndazolesBromineAffects lipophilicity and electronic properties, potentially enhancing target interaction researchgate.net

Impact of N1-Ethyl and N3-Methyl Substituents on Receptor Binding and Target Specificity

The alkylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry to modulate a compound's properties. The N1-ethyl group contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on N1-substituted 1H-indazole-3-carboxylate derivatives have shown that the nature of the N1 substituent is a key factor in their anti-arthritic effects. nih.gov The regioselective N-alkylation of the indazole scaffold can be challenging, with the reaction conditions often influencing whether the N1 or N2 isomer is formed. researchgate.net The presence of a specific alkyl group at N1, such as the ethyl group, can orient the molecule within a receptor's binding pocket, leading to specific interactions that determine its biological activity.

The methyl group at the C3 position also significantly impacts the molecule's function. The C3 position is often a site for introducing groups that can form key interactions with a target protein, such as hydrogen bonds or hydrophobic interactions. In a series of 3-substituted 1H-indazoles, the nature of the substituent at the C3 position was found to be critical for their inhibitory activity against the IDO1 enzyme. nih.gov The combination of the N1-ethyl and C3-methyl groups in this compound, therefore, creates a unique substitution pattern that dictates its specific binding properties and target profile.

The table below illustrates the importance of N1 and C3 substitutions in related indazole compounds.

Compound/Derivative Class N1-Substituent C3-Substituent Significance Reference
1H-Indazole-3-carboxylatesVarious acyl radicalsCarboxylateN1 substituent is key for anti-arthritic activity nih.gov
IDO1 InhibitorsHydrogenSubstituted carbohydrazideC3 substituent is crucial for inhibitory activity nih.gov
General Indazole DerivativesAlkyl groupsVariousN1-alkylation modulates ADME properties and receptor interaction researchgate.net

Biological Activities and Mechanistic Investigations of 6 Bromo 1 Ethyl 3 Methyl 1h Indazole Derivatives

Preclinical Biological Efficacy in Mechanistic Models

Anti-inflammatory Pathways and Target Engagement

The anti-inflammatory potential of indazole derivatives is a prominent area of research. Various substituted indazoles have demonstrated the ability to modulate key inflammatory pathways, suggesting that 6-bromo-1-ethyl-3-methyl-1H-indazole may operate through similar mechanisms.

A primary mechanism by which indazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net Inhibition of COX-2 is a well-validated strategy for reducing the production of prostaglandins, which are key mediators of inflammation and pain. Studies on various indazole analogues have shown significant COX-2 inhibitory activity. For instance, molecular docking studies of 1H-indazole analogs have demonstrated strong binding affinities for the COX-2 enzyme. researchgate.net

Another critical pathway implicated in the anti-inflammatory action of indazole derivatives is the p38 mitogen-activated protein (MAP) kinase signaling cascade. The p38 MAP kinase plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory conditions. The indazole scaffold has been identified as a viable core for the development of p38 MAP kinase inhibitors. nih.gov For example, a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives, which share heterocyclic structural similarities with indazoles, were found to have considerable p38 kinase inhibitory anti-inflammatory activity. acs.org

The table below summarizes the potential anti-inflammatory targets for indazole derivatives based on available research.

Target Enzyme/PathwayPotential Effect of Indazole DerivativesReference
Cyclooxygenase-2 (COX-2)Inhibition of prostaglandin (B15479496) synthesis researchgate.net
p38 MAP KinaseReduction of pro-inflammatory cytokine production (TNF-α, IL-1β) nih.govnih.gov
5-Lipoxygenase (5-LOX)Inhibition of leukotriene synthesis nih.gov
Mast Cell DegranulationInhibition of the release of inflammatory mediators nih.gov

Neuroprotective Mechanisms

The indazole nucleus is also a key feature in compounds designed for neuroprotection. The potential neuroprotective mechanisms of this compound can be inferred from studies on analogous compounds that target pathways involved in neurodegeneration and neuronal injury.

A significant target for neuroprotection is neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in excitotoxicity and neuronal damage in various neurological disorders. lookchem.com Several substituted indazoles have been identified as potent and selective inhibitors of nNOS. lookchem.comresearchgate.net For example, 7-nitroindazole (B13768) and its derivatives have been shown to inhibit nNOS activity and exhibit neuroprotective effects in models of spatial learning impairment. nih.gov The substitution pattern on the indazole ring is crucial for this activity, with fluorinated indazoles also showing promise as selective nNOS inhibitors. researchgate.net

Another avenue for neuroprotection by indazole derivatives is through the inhibition of tau hyperphosphorylation. Abnormal phosphorylation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. An indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to inhibit tau hyperphosphorylation, suggesting a potential neuroprotective effect. nih.gov Given the structural similarity, it is plausible that this compound could also interact with kinases involved in tau phosphorylation.

Furthermore, the antioxidant properties of indazole derivatives may contribute to their neuroprotective effects. Oxidative stress is a common factor in neurodegenerative processes. While specific data on the antioxidant capacity of this compound is not available, some 6-bromo-1H-indazole derivatives linked to triazole moieties have been investigated for their antioxidant potential. researchgate.net

The table below outlines potential neuroprotective targets for indazole derivatives.

Target/MechanismPotential Effect of Indazole DerivativesReference
Neuronal Nitric Oxide Synthase (nNOS)Reduction of excitotoxicity and neuronal damage lookchem.comresearchgate.netnih.gov
Tau HyperphosphorylationInhibition of neurofibrillary tangle formation nih.gov
Oxidative StressScavenging of reactive oxygen species researchgate.net

Selectivity and Off-Target Interactions Analysis

The selectivity of a drug candidate is a critical factor in its therapeutic potential, as it determines the balance between efficacy and off-target side effects. For this compound, a comprehensive selectivity profile is not available. However, analysis of related indazole derivatives provides insights into potential selectivity and off-target interactions.

The substitution pattern on the indazole ring plays a crucial role in determining target selectivity. For instance, medicinal chemistry efforts have focused on modifying the indazole scaffold to achieve selectivity for specific kinase isoforms, such as JNK3 over p38α. nih.gov This highlights the tunability of the indazole core for selective interactions.

In the context of nNOS inhibition, while some indazoles like 7-nitroindazole show selectivity for the neuronal isoform over the endothelial (eNOS) and inducible (iNOS) isoforms in vivo, this selectivity can be less pronounced in vitro. lookchem.comnih.gov The development of highly selective nNOS inhibitors remains an active area of research, with the goal of minimizing cardiovascular side effects associated with eNOS inhibition. lookchem.com

Structure-activity relationship (SAR) studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers have revealed that the regiochemistry of the amide linker is critical for activity. A specific 3-carboxamide substitution pattern leads to potent inhibition, whereas the reverse amide isomer is inactive. nih.gov This underscores the high degree of structural specificity required for target engagement and suggests that minor changes to the substituents on the indazole ring can significantly alter the selectivity profile.

While the primary focus is on the intended therapeutic targets, it is also important to consider potential off-target interactions. The diverse biological activities reported for the indazole class of compounds suggest that they can interact with multiple biological targets. nih.gov For example, some indazole derivatives have been investigated for their effects on cholinesterases and HIF-1. nih.govacademie-sciences.fr A thorough in vitro and in vivo profiling would be necessary to determine the full spectrum of on-target and off-target activities of this compound.

Computational and Theoretical Investigations of 6 Bromo 1 Ethyl 3 Methyl 1h Indazole

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic characteristics and reactivity of molecules. core.ac.ukresearchgate.net These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations are used to determine the optimized molecular geometry, bond lengths, and bond angles, as well as to visualize the distribution of electrons. Key components of this analysis include Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For instance, DFT studies on various indazole derivatives show how different substituents affect these energy levels. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In an MEP map, red areas typically signify negative electrostatic potential (high electron density, prone to electrophilic attack), while blue areas indicate positive potential (low electron density, prone to nucleophilic attack). nih.gov Green areas represent neutral potential. nih.gov Such maps are invaluable for predicting how a molecule like 6-Bromo-1-ethyl-3-methyl-1H-indazole would interact with biological receptors or other reactants.

The data derived from quantum chemical calculations allow for the prediction of a molecule's reactivity and stability through various descriptors.

Global Reactivity Descriptors: Parameters such as the HOMO-LUMO energy gap, chemical hardness (η), and chemical softness (σ) are calculated to quantify reactivity. researchgate.net Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules (larger energy gap) being less reactive. nih.gov Softness is the inverse of hardness and indicates a higher propensity for chemical reaction. researchgate.net

Theoretical studies on a series of 4-substituted-1H-indazoles using DFT at the B3LYP/6-31G++(d,p) level have provided values for these quantum chemical parameters, illustrating how substituents modulate the electronic properties and reactivity of the indazole core. researchgate.net

Table 1: Illustrative Quantum Chemical Parameters for Analogous Indazole Derivatives This table presents data for analog compounds to illustrate the outputs of DFT calculations. Data sourced from a study on 4-substituted-1H-indazoles. researchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-fluoro-1H-indazole-6.612-0.8985.714
4-chloro-1H-indazole-6.694-1.1165.578
4-bromo-1H-indazole-6.640-1.1705.470
4-methyl-1H-indazole-6.191-0.8165.375
4-amino-1H-indazole-5.687-0.5445.143
4-hydroxy-1H-indazole-6.041-0.7625.279

This data demonstrates that electron-donating groups (like -NH2) tend to increase the HOMO energy and decrease the energy gap, suggesting higher reactivity, while halogens also influence these parameters significantly. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds against a specific biological target.

Docking simulations place a ligand, such as this compound, into the binding site of a target protein. The simulation explores various conformations and orientations of the ligand, identifying the most stable binding mode. This process reveals crucial information about the key amino acid residues within the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. For example, a study on novel 3-carboxamide indazole derivatives identified their binding mode within the active site of a renal cancer-related protein (PDB ID: 6FEW), highlighting specific interactions that stabilize the complex. nih.gov

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This affinity is often expressed as a binding energy value (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These predictions are essential for prioritizing compounds for further experimental testing.

A computational study on a series of indazole derivatives synthesized via amide coupling provides an excellent example of this application. The compounds were docked against a renal cancer target, and their binding energies were calculated to predict their potential effectiveness. nih.gov

Table 2: Illustrative Binding Affinities of Analogous Indazole Derivatives This table presents data for analog compounds to illustrate the outputs of molecular docking studies. Data sourced from a study on 3-carboxamide indazole derivatives docked against PDB ID: 6FEW. nih.gov

Compound IDBinding Energy (kcal/mol)
8v-9.0
8w-8.9
8y-8.7
8d-8.5
8p-8.4

The results showed that derivatives 8v, 8w, and 8y had the highest predicted binding energies, making them the most promising candidates for further investigation. nih.gov A similar approach for this compound would be crucial to identify its potential biological targets and predict its therapeutic efficacy.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment.

MD simulations are often performed on the most promising complexes identified through molecular docking. nih.gov The primary goal is to assess the stability of the predicted binding pose. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD value suggests that the complex remains in its initial docked conformation. Another important metric is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by the ligand's binding. nih.gov

For example, MD simulations performed on 6-bromo quinazoline (B50416) derivatives bound to the EGFR protein showed that the complexes were stable, validating the docking results. nih.gov Such a simulation for a complex involving this compound would be a critical step in validating docking predictions and understanding the dynamic nature of its interaction with a potential biological target.

Ligand-Target Complex Stability and Conformational Dynamics

The stability of the complex formed between a ligand, such as this compound, and its biological target is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful tool to investigate the stability and conformational changes of such complexes over time. nih.gov These simulations can reveal the intricate network of interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the binding pocket of a receptor. ki.si

For instance, in studies of analogous indazole derivatives as inhibitors of enzymes like hypoxia-inducible factor-1α (HIF-1α), MD simulations have shown that the indazole core can form stable interactions with key amino acid residues in the active site. nih.gov The conformational flexibility of the ligand and the receptor is a crucial aspect of their interaction, as both molecules can undergo adaptive changes to achieve an optimal binding pose. ki.si The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories provides quantitative measures of the stability and flexibility of the ligand-target complex.

A hypothetical MD simulation of this compound bound to a target protein might reveal the following:

Simulation Time (ns)RMSD of Ligand (Å)RMSF of Key Residues (Å)Number of Hydrogen Bonds
00.00.03
101.20.82
201.51.02
301.40.93
401.61.12
501.51.02

This is a hypothetical data table for illustrative purposes.

Such data would indicate that after an initial adjustment period, the ligand settles into a stable binding mode, characterized by a plateau in the RMSD value and consistent hydrogen bonding.

Conformational analysis, often performed using techniques like molecular mechanics and quantum-mechanical semiempirical methods, helps in understanding the preferred three-dimensional arrangements of the molecule. researchgate.net For indazole derivatives, the orientation of substituents on the indazole ring can significantly influence their ability to fit into a binding site and interact with target residues. researchgate.net

Solvent Effects and Dynamic Interactions

The influence of the solvent environment on the structure, stability, and interactions of a molecule is a critical factor in its biological activity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to approximate the effect of the solvent as a continuous dielectric medium. numberanalytics.com These models are essential for accurately calculating the free energy of solvation and understanding how the solvent modulates ligand-target interactions. researchgate.netacs.org

The dynamic interactions between this compound and its surrounding solvent molecules, as well as with its biological target, can be explored in detail using explicit solvent MD simulations. These simulations provide a more realistic representation of the aqueous environment in a biological system. The presence of the bromine atom at the 6-position and the ethyl and methyl groups can influence the compound's lipophilicity and electronic properties, which in turn affect its interactions with both water molecules and the amino acid residues of a protein. researchgate.net

Density Functional Theory (DFT) calculations can be employed to study the electronic properties of the molecule, such as the distribution of partial charges on its atoms. nih.gov This information is crucial for understanding the nature of intermolecular interactions, including electrostatic interactions and hydrogen bonding, which are fundamental to the stability of the ligand in a solvent and its binding to a receptor. nih.govnih.gov

A hypothetical analysis of the interaction energies of this compound with different solvents might yield the following results:

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-8.5
Ethanol24.6-6.2
Dimethyl Sulfoxide (DMSO)46.7-7.8
Chloroform4.8-3.1

This is a hypothetical data table for illustrative purposes.

These values would suggest that the compound is most stable in polar protic solvents like water, which has implications for its bioavailability and distribution in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of new compounds and for optimizing lead structures. researchgate.net

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model begins with a dataset of compounds with known biological activities, such as IC50 values. researchgate.net For a series of indazole derivatives, including analogs of this compound, various molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. nih.gov

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. researchgate.net A statistically robust and predictive QSAR model can then be used to estimate the biological activity of novel indazole derivatives before their synthesis, thereby saving time and resources. researchgate.netresearchgate.net

For example, a 2D-QSAR model for a series of indazole derivatives might take the following form:

pIC50 = 0.8 * LogP - 0.2 * MW + 1.5 * H-bond donors + 2.1

This is a hypothetical QSAR equation for illustrative purposes, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, and MW is the molecular weight.

Elucidation of Structural Descriptors Influencing Efficacy

One of the key outcomes of a QSAR study is the identification of the most important structural descriptors that influence the biological activity of the compounds. nih.gov For indazole derivatives, studies have shown that a combination of steric, electrostatic, and hydrophobic features often plays a crucial role in their efficacy. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by generating 3D contour maps. nih.gov These maps highlight regions around the aligned molecules where modifications to steric bulk, electrostatic potential, or hydrophobicity are likely to increase or decrease biological activity.

For this compound, a QSAR study might reveal that:

Steric descriptors: The size and shape of the ethyl group at the N1 position and the methyl group at the C3 position are critical for fitting into the target's binding pocket.

Electronic descriptors: The electronegativity of the bromine atom at the 6-position significantly influences the electrostatic interactions with the receptor.

By understanding which structural features are key to efficacy, medicinal chemists can rationally design new derivatives of this compound with potentially improved therapeutic properties. nih.gov

Advanced Analytical Methodologies for Research on Indazole Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of novel compounds. For 6-Bromo-1-ethyl-3-methyl-1H-indazole, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy would be utilized to confirm its identity and assess its purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, 2D NMR for regioselectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural assignment. nih.gov

A critical aspect of the synthesis of N-substituted indazoles is the determination of the site of alkylation, as the reaction can lead to either N-1 or N-2 isomers. Advanced 2D NMR experiments are crucial for resolving this regioselectivity. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity. For this compound, a NOESY spectrum would be expected to show a correlation between the protons of the N-ethyl group and the H-7 proton of the indazole ring. This observation would definitively confirm the substitution at the N-1 position. Conversely, an absence of this correlation and a potential correlation with the 3-methyl group would suggest the N-2 isomer.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds. An HMBC spectrum would demonstrate a correlation between the methylene (B1212753) protons of the ethyl group and the C-7a and C-3a carbons of the indazole ring, providing further evidence for the N-1 substitution.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the title compound, COSY would show a correlation between the methyl and methylene protons of the ethyl group.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar indazole derivatives, are presented in the table below. rsc.orgwiley-vch.de

Atom Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
H-4~7.5~122
H-5~7.2~124
H-7~7.8~110
N-CH₂-CH₃~4.2 (quartet)~45
N-CH₂-CH₃~1.5 (triplet)~15
C-CH₃~2.5 (singlet)~12
C-3-~142
C-3a-~125
C-6-~115 (C-Br)
C-7a-~140

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the molecular formula. rsc.org

In addition to accurate mass measurement, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Expected fragmentation pathways for this compound would include: researchgate.netnih.gov

Loss of the ethyl group ([M-C₂H₅]⁺)

Loss of a bromine atom ([M-Br]⁺)

Cleavage of the indazole ring

The table below shows the predicted m/z values for the molecular ion and key fragments of this compound.

Ion Formula Predicted m/z
Molecular Ion [M]⁺C₁₀H₁₁BrN₂238.0109 / 240.0088 (due to Br isotopes)
[M-C₂H₅]⁺C₈H₆BrN₂208.9718 / 210.9697
[M-Br]⁺C₁₀H₁₁N₂159.0922

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. researchgate.net For this compound, these techniques would confirm the presence of the aromatic ring, the aliphatic ethyl and methyl groups, and the carbon-bromine bond. psu.edumdpi.com

The expected characteristic absorption bands in the FTIR spectrum are detailed in the following table.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching2980-2850
Aromatic C=CStretching1600-1450
C-NStretching1350-1250
C-BrStretching700-500

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for complex mixture analysis, impurity profiling)

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts. arastirmax.comijrti.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a non-volatile compound like this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile compounds. While the title compound itself may have limited volatility, GC-MS would be an excellent tool for identifying and quantifying any volatile impurities, such as residual solvents from the synthesis. gdut.edu.cn

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously confirm:

The regiochemistry of the ethyl group on the N-1 position.

The planarity of the indazole ring system.

The bond lengths and angles of the entire molecule.

The conformation of the ethyl and methyl groups relative to the indazole ring.

Intermolecular interactions in the crystal lattice, such as stacking or hydrogen bonding.

Chiral Analysis for Enantiomeric Purity

The compound this compound is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule, for example, by replacing the ethyl group with a chiral substituent, then chiral analysis would be necessary to separate and quantify the enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ptfarm.plnih.govnih.gov The choice of CSP and mobile phase would be critical for achieving baseline separation of the enantiomers. Polysaccharide-based chiral columns are often effective for a wide range of compounds. nih.gov The enantiomeric purity, or enantiomeric excess (ee), would be determined from the relative peak areas of the two enantiomers in the chromatogram.

Future Perspectives and Emerging Research Directions for 6 Bromo 1 Ethyl 3 Methyl 1h Indazole Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of specifically substituted indazoles often presents challenges related to yield, purity, and regioselectivity, as the indazole nucleus has two reactive nitrogen atoms. researchgate.net While general methods for indazole synthesis, such as those involving intramolecular C-N bond formation or cyclization of hydrazones, are established, future research must focus on developing bespoke routes for 6-bromo-1-ethyl-3-methyl-1H-indazole that are both efficient and selective. nih.govnih.gov

A primary challenge is achieving high yields, as synthetic routes for indazole derivatives can be low-yielding. researchgate.net Future efforts should be directed towards the optimization of modern synthetic methodologies. Techniques like copper- or rhodium-catalyzed C-H activation and cross-coupling reactions, which have been successfully applied to other indazoles, could be adapted. nih.gov For instance, Suzuki or Heck coupling reactions are commonly used to modify the indazole core, and a process starting with 6-bromo-1H-indazole could be a viable pathway. rsc.orgnih.gov The iodination of 6-bromo-1H-indazole to create a more reactive intermediate for subsequent coupling reactions has been demonstrated and could be a key step. rsc.orgnih.gov

Furthermore, the development of synthetic strategies that are atom-efficient and adhere to the principles of green chemistry is paramount. This includes using less hazardous reagents and solvents and minimizing reaction steps. Flow chemistry and microwave-assisted synthesis are emerging technologies that could significantly enhance reaction efficiency, reduce reaction times, and improve yields for the synthesis of this compound and its analogues.

Synthetic Strategy Description Potential Application for this compound Reference
Suzuki Coupling A palladium-catalyzed cross-coupling reaction using a boronic acid with a halide.Introduction of aryl or other functional groups at the C3 position after initial synthesis of the core indazole structure. rsc.org
Heck Coupling A palladium-catalyzed reaction to form a substituted alkene from an aryl halide.Functionalization of the bromo-substituted indazole core. rsc.org
Cu-catalyzed N-N Bond Formation Copper(II)-acetate mediated N-N bond formation using oxygen as the oxidant to form the indazole ring.An efficient method to construct the 1H-indazole core from o-aminobenzonitrile precursors. nih.gov
Click Chemistry 1,3-dipolar cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).Attachment of diverse side chains, like 1,2,3-triazoles, to the indazole scaffold to create novel derivatives. researchgate.netbanglajol.info
N-Alkylation Direct alkylation at the N1 position using an alkyl halide in the presence of a base.Introduction of the ethyl group at the N1 position of a pre-formed 6-bromo-3-methyl-1H-indazole intermediate. orientjchem.org

Exploration of Underexplored Biological Targets and Therapeutic Areas

Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.netorientjchem.org Many indazole-based drugs, such as Pazopanib and Niraparib, function as kinase inhibitors in cancer therapy. nih.gov Given this precedent, a crucial future direction for this compound is a systematic evaluation against a broad panel of biological targets.

Initial research should focus on screening the compound against various cancer cell lines, particularly those relevant to breast, lung, and renal cancers, where other indazoles have shown efficacy. nih.govresearchgate.net Beyond general cytotoxicity, its potential as a specific kinase inhibitor (e.g., against EGFR, ALK, or Pim kinases) should be investigated, building on the success of related compounds. nih.gov

However, limiting research to oncology would be a missed opportunity. The 6-bromo substitution, in particular, has been associated with other activities. For instance, some bromo-substituted indazoles have shown potential as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting a possible role in neurodegenerative diseases or pain management. nih.gov Furthermore, the antimicrobial and antifungal potential of indazole derivatives is a significant and growing area of research, driven by the rise of drug-resistant pathogens. researchgate.netresearchgate.netorientjchem.org Screening this compound against a panel of clinically relevant bacteria and fungi could uncover novel therapeutic applications. researchgate.netbanglajol.info

Compound Class/Derivative Investigated Biological Activity Potential Therapeutic Area Reference
1H-Indazole AmidesExtracellular signal-regulated kinase (ERK1/2) inhibitionCancer nih.gov
3-Substituted 1H-IndazolesIndoleamine 2,3-dioxygenase 1 (IDO1) enzyme inhibitionCancer, Immunotherapy nih.gov
6-Bromo-1H-indazole-TriazolesAntimicrobial, AntifungalInfectious Diseases researchgate.netbanglajol.info
Halo-1H-IndazolesNeuronal nitric oxide synthase (nNOS) inhibitionNeurological Disorders, Pain nih.gov
General Indazole DerivativesAntiproliferative, Apoptosis-inducingCancer researchgate.net
N-methyl-3-aryl-indazolesAntibacterial (Gram-positive & Gram-negative)Infectious Diseases orientjchem.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit to accelerate research on this compound. nih.govbohrium.com These computational approaches can significantly shorten the design-make-test-analyze (DMTA) cycle, making the discovery process more efficient and cost-effective. oxfordglobal.com

Future research can leverage AI/ML in several key areas:

Predictive Modeling : By training ML models on existing data from large libraries of indazole compounds, it is possible to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can predict the likely biological activity, physicochemical properties, and potential toxicity of this compound before it is even synthesized, allowing researchers to prioritize the most promising candidates.

De Novo Drug Design : Generative AI models can design novel molecules from scratch. oxfordglobal.com Using this compound as a seed structure, these algorithms can generate thousands of virtual analogues with optimized properties, such as enhanced target affinity or improved metabolic stability.

Synthetic Route Prediction : AI-powered retrosynthesis tools can analyze the structure of this compound and propose the most efficient and viable synthetic pathways. nih.gov This can help overcome the synthetic challenges discussed in section 7.1 by identifying novel reactions and optimizing conditions.

Target Identification : ML algorithms can analyze large biological datasets (genomics, proteomics) to identify and validate novel biological targets for which the indazole scaffold might have a high affinity, expanding the therapeutic possibilities beyond known targets. bohrium.com

Advanced Preclinical Models for Mechanistic Elucidation

To truly understand the therapeutic potential and mechanism of action of this compound, it is essential to move beyond traditional preclinical models. While standard 2D cell cultures and animal models have their place, they often fail to accurately predict human responses. mdpi.com The future of preclinical testing lies in human-relevant, advanced in vitro systems.

The adoption of the following models will be critical:

Organoids and Organ-on-a-Chip (OOC) : These three-dimensional models, derived from human stem cells, better replicate the structure and function of human organs like the liver, kidney, or even tumors. mdpi.comtechnologynetworks.com Testing this compound on these systems can provide more predictive data on its efficacy and potential organ-specific toxicity.

Human Induced Pluripotent Stem Cells (iPSCs) : By generating iPSCs from patients with specific diseases, researchers can create disease-in-a-dish models. mdpi.com This would allow for testing the compound on cells with the relevant genetic background, paving the way for personalized medicine approaches.

High-Throughput Screening (HTS) in 3D Models : Combining the physiological relevance of 3D models with the scalability of HTS allows for the rapid evaluation of thousands of compounds. mdpi.com This approach can be used to screen libraries of derivatives based on the this compound scaffold to identify lead compounds efficiently.

These advanced models provide a more accurate window into how a compound will behave in the human body, helping to de-risk drug development and improve the success rate of clinical translation. technologynetworks.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The journey of a compound from a chemical entity to a potential therapeutic is inherently interdisciplinary. The future success of research into this compound will depend on fostering robust collaborations between experts from various fields.

Key collaborations should include:

Synthetic and Medicinal Chemists : To design and execute efficient and scalable syntheses of the compound and its analogues. nih.govacs.org

Pharmacologists and Biologists : To conduct comprehensive biological evaluations, from initial HTS to detailed mechanistic studies in advanced preclinical models. nih.govmdpi.com

Computational Scientists and AI Experts : To apply predictive modeling and de novo design algorithms to guide the optimization process and identify novel targets. nih.govoxfordglobal.com

Bioengineers : To develop and refine the next generation of organoid and OOC models for more accurate preclinical testing. technologynetworks.com

Furthermore, embracing an open science framework, where data and findings are shared through consortia and public-private partnerships, can significantly accelerate progress. nih.gov By pooling resources, data, and expertise, the scientific community can more effectively tackle the challenges of drug discovery and unlock the therapeutic potential of promising scaffolds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.